molecular formula C12H15ClO B3431633 2-(4-Chlorophenyl)cyclohexan-1-ol CAS No. 91767-30-5

2-(4-Chlorophenyl)cyclohexan-1-ol

Cat. No.: B3431633
CAS No.: 91767-30-5
M. Wt: 210.70 g/mol
InChI Key: IJTCXAWGMMJYLJ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)cyclohexan-1-ol is an organic compound with the molecular formula C12H15ClO It is a secondary alcohol where the hydroxyl group is attached to a cyclohexane ring, which is further substituted with a 4-chlorophenyl group

Mechanism of Action

Target of Action

The primary targets of 2-(4-Chlorophenyl)cyclohexan-1-ol are currently unknown. This compound is structurally similar to ketamine , which primarily targets the NMDA receptor, a type of glutamate receptor in the brain.

Mode of Action

The mode of action of this compound is not well-studied. Given its structural similarity to ketamine, it may interact with its targets in a similar manner. Ketamine acts as an antagonist at the NMDA receptor, blocking the action of glutamate and reducing neuronal excitation

Biochemical Pathways

The specific biochemical pathways affected by this compound are not well-documented. If it acts similarly to ketamine, it may affect pathways involving glutamate, a key neurotransmitter in the brain. By blocking NMDA receptors, ketamine disrupts glutamatergic signaling, which can have downstream effects on mood, perception, and cognition .

Result of Action

If it acts similarly to ketamine, it may have anesthetic and analgesic effects, reducing pain and inducing a state of unconsciousness

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)cyclohexan-1-ol typically involves the following steps:

  • Grignard Reaction: : The initial step involves the formation of a Grignard reagent from 4-chlorobromobenzene and magnesium in anhydrous ether. This reagent is then reacted with cyclohexanone to form the desired alcohol.

      Reaction Conditions: Anhydrous ether as the solvent, magnesium turnings, and 4-chlorobromobenzene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon.

  • Reduction: : An alternative method involves the reduction of 2-(4-chlorophenyl)cyclohexanone using a reducing agent such as sodium borohydride or lithium aluminum hydride.

      Reaction Conditions: The reduction is typically carried out in anhydrous ethanol or tetrahydrofuran at low temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-(4-Chlorophenyl)cyclohexan-1-ol can be oxidized to form 2-(4-chlorophenyl)cyclohexanone using oxidizing agents such as chromium trioxide or potassium permanganate.

      Reaction Conditions: The oxidation is typically carried out in acidic or neutral conditions.

  • Reduction: : The compound can be reduced to form the corresponding cyclohexane derivative using strong reducing agents.

      Reaction Conditions: Reduction is carried out in the presence of hydrogen gas and a metal catalyst such as palladium on carbon.

  • Substitution: : The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

      Reaction Conditions: Substitution reactions are typically carried out in the presence of a base such as pyridine.

Major Products

    Oxidation: 2-(4-Chlorophenyl)cyclohexanone

    Reduction: 2-(4-Chlorophenyl)cyclohexane

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(4-Chlorophenyl)cyclohexan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential analgesic or anesthetic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies to understand the interaction of chlorinated aromatic compounds with biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)cyclohexan-1-ol
  • 2-(3-Chlorophenyl)cyclohexan-1-ol
  • 2-(4-Bromophenyl)cyclohexan-1-ol

Comparison

2-(4-Chlorophenyl)cyclohexan-1-ol is unique due to the position of the chlorine atom on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to its isomers, the 4-chloro derivative may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-(4-chlorophenyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTCXAWGMMJYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001305423
Record name 2-(4-Chlorophenyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91767-30-5
Record name 2-(4-Chlorophenyl)cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91767-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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